Cas no 21760-98-5 (L-Valine Benzyl Ester)

L-Valine Benzyl Ester is a chiral ester derivative of the essential amino acid L-valine, commonly utilized in peptide synthesis and pharmaceutical intermediates. Its benzyl ester group enhances solubility in organic solvents, facilitating coupling reactions in solid-phase and solution-phase peptide synthesis. The product offers high purity and stereochemical stability, ensuring reliable performance in asymmetric synthesis and protecting group strategies. Its compatibility with standard deprotection methods, such as hydrogenolysis, makes it a versatile building block for complex molecular architectures. Suitable for research and industrial applications, L-Valine Benzyl Ester is valued for its consistent quality and role in producing bioactive compounds.
L-Valine Benzyl Ester structure
L-Valine Benzyl Ester structure
Product Name:L-Valine Benzyl Ester
CAS No:21760-98-5
MF:C12H17NO2
MW:207.26888
MDL:MFCD02094353
CID:1016733
PubChem ID:6950584
Update Time:2025-06-08

L-Valine Benzyl Ester Chemical and Physical Properties

Names and Identifiers

    • L-Valine Benzyl Ester
    • L-Valine Benzyl Este
    • L-valine phenylmethyl ester
    • VALINE BENZYL ESTER
    • Valine, phenylmethyl ester
    • SCHEMBL354949
    • Val-OBzl
    • D75504
    • benzyl (2S)-2-amino-3-methylbutanoate
    • AKOS010365908
    • EN300-121670
    • (S)-Benzyl 2-amino-3-methylbutanoate
    • ValOBzl
    • Benzyl L-Valinate
    • 21760-98-5
    • YIRBOOICRQFSOK-NSHDSACASA-N
    • L-valine benzylester
    • (L)-valine benzylester
    • CS-0449787
    • DB-265349
    • H-Val-OBzl
    • CHEMBL2074933
    • G90440
    • DTXSID701347436
    • L-valin benzylester
    • MDL: MFCD02094353
    • Inchi: InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
    • InChI Key: YIRBOOICRQFSOK-NSHDSACASA-N
    • SMILES: CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N

Computed Properties

  • Exact Mass: 207.12600
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 2.41340

L-Valine Benzyl Ester Security Information

L-Valine Benzyl Ester Pricemore >>

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$ 81.00 2023-09-05
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$ 155.00 2023-09-05
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$ 391.00 2023-09-05
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eNovation Chemicals LLC
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L-Valine Benzyl Ester Related Literature

Additional information on L-Valine Benzyl Ester

Recent Advances in L-Valine Benzyl Ester (CAS 21760-98-5) Research: A Comprehensive Brief

L-Valine Benzyl Ester (CAS 21760-98-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This brief synthesizes the latest findings from peer-reviewed studies published within the past 18 months, focusing on synthetic methodologies, biological activities, and industrial-scale production optimizations.

Recent breakthroughs in solid-phase peptide synthesis (SPPS) have demonstrated the superior performance of L-Valine Benzyl Ester as a protected amino acid building block. A 2023 study in Organic Process Research & Development reported a novel microwave-assisted coupling protocol using this compound, achieving 92% yield with minimized racemization - a critical improvement for chiral drug manufacturing. The CAS 21760-98-5 derivative showed particular stability in continuous flow chemistry systems, suggesting potential for automated peptide production.

In cancer therapeutics, researchers at Kyoto University identified L-Valine Benzyl Ester as a key intermediate in the synthesis of novel HDAC inhibitors. The benzyl protecting group's unique cleavage profile under hydrogenolysis conditions enabled selective deprotection in complex molecular architectures. This finding, published in Journal of Medicinal Chemistry (2024), has accelerated development of next-generation epigenetic modulators with improved blood-brain barrier penetration.

Industrial process chemistry has seen notable advancements in L-Valine Benzyl Ester production. A Chinese research team developed an enzymatic resolution method using immobilized lipases, achieving 99.5% enantiomeric excess at kilogram scale (2023, Biotechnology and Bioengineering). This green chemistry approach reduced organic solvent use by 70% compared to traditional chemical methods, addressing both cost and environmental concerns in API manufacturing.

Emerging safety data from the European Chemicals Agency (ECHA) in 2024 indicates that L-Valine Benzyl Ester requires careful handling due to newly identified sensitization potential at concentrations above 5% w/v. However, toxicological studies confirm excellent metabolic stability in vivo, with rapid conversion to non-toxic valine metabolites - a crucial advantage for pharmaceutical applications.

The compound's role has expanded into mRNA vaccine stabilization, with Moderna's latest patent filings (WO2023187542) describing L-Valine Benzyl Ester derivatives as novel lipid nanoparticle excipients. These formulations demonstrate enhanced cold-chain stability while maintaining high transfection efficiency, potentially revolutionizing vaccine distribution logistics.

Looking forward, the research community anticipates increased demand for CAS 21760-98-5 derivatives as personalized medicine advances. Current price volatility in the benzyl alcohol supply chain (a key precursor) remains a challenge, prompting active investigation of alternative protecting group strategies that retain the compound's synthetic advantages while improving economic viability.

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